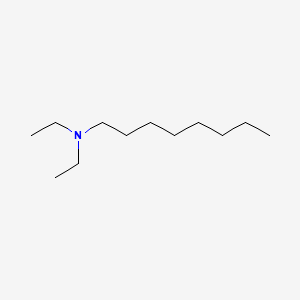

N,N-diethyloctan-1-amine

Beschreibung

N,N-Diethyloctan-1-amine (C₁₂H₂₇N) is a secondary amine featuring an eight-carbon alkyl chain (octyl group) and two ethyl substituents bonded to the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity, basicity, and steric bulk. It is commonly utilized in organic synthesis as a catalyst, ligand, or intermediate in pharmaceutical and materials research. The compound’s amphiphilic nature allows for applications in surfactant chemistry and drug delivery systems.

Eigenschaften

CAS-Nummer |

4088-37-3 |

|---|---|

Molekularformel |

C12H27N |

Molekulargewicht |

185.35 g/mol |

IUPAC-Name |

N,N-diethyloctan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-12H2,1-3H3 |

InChI-Schlüssel |

BVUGARXRRGZONH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN(CC)CC |

Kanonische SMILES |

CCCCCCCCN(CC)CC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl Chain and Substituent Variations

The following table compares N,N-diethyloctan-1-amine with amines of varying alkyl chain lengths, substituents, and functional groups:

Key Observations:

- Chain Length : Longer alkyl chains (e.g., octadecan-1-amine in ) increase hydrophobicity and reduce water solubility, making them suitable for lipid-based applications.

- Substituent Effects : Bulky substituents (e.g., octyl in ) enhance steric hindrance, altering reactivity in nucleophilic substitutions.

- Salt Formation : Acetate derivatives (e.g., ) improve water solubility and stability, critical for pharmaceutical formulations.

Comparison with Heterocyclic and Aromatic Amines

Compounds like N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine () and N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate () incorporate aromatic or heterocyclic moieties. These structural differences lead to:

- Electronic Effects : Aromatic rings (e.g., naphthalene in ) enable π-π stacking and enhanced UV absorption, useful in photochemical studies.

- Biological Activity : Heterocyclic amines (e.g., pyrrolidine in ) often exhibit distinct interaction profiles with biological targets, such as enzymes or receptors.

In contrast, this compound lacks aromaticity, making it more suitable for non-polar environments or reactions requiring aliphatic flexibility.

Comparison with Amides and Alkynylamines

- Amides (e.g., N,N-Diethylacetamide ) :

- Reduced basicity due to delocalization of the nitrogen lone pair into the carbonyl group.

- Higher thermal stability, favoring use as solvents (e.g., in polymer chemistry).

- Alkynylamines (e.g., N,N-Dimethylpent-2-en-4-yn-1-amine ) :

- Unsaturated bonds (alkene/alkyne) introduce rigidity and reactivity toward electrophiles.

- Applications in click chemistry or metal-catalyzed cross-couplings.

This compound ’s saturated structure offers predictable reactivity in alkylation and acylation reactions, unlike alkynylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.